Dipyrone Dipyrone Metamizole sodium is an organic sodium salt of antipyrine substituted at C-4 by a methyl(sulfonatomethyl)amino group, commonly used as a powerful analgesic and antipyretic. It has a role as a non-narcotic analgesic, an antirheumatic drug, a peripheral nervous system drug, an antipyretic, a prodrug, a cyclooxygenase 3 inhibitor and an anti-inflammatory agent. It contains a metamizole(1-).
A drug that has analgesic, anti-inflammatory, and antipyretic properties. It is the sodium sulfonate of AMINOPYRINE.
Brand Name: Vulcanchem
CAS No.: 68-89-3
VCID: VC21120893
InChI: InChI=1S/C13H17N3O4S.Na/c1-10-12(14(2)9-21(18,19)20)13(17)16(15(10)3)11-7-5-4-6-8-11;/h4-8H,9H2,1-3H3,(H,18,19,20);
SMILES: CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].[Na+]
Molecular Formula: C13H17N3NaO4S
Molecular Weight: 334.35 g/mol

Dipyrone

CAS No.: 68-89-3

Cat. No.: VC21120893

Molecular Formula: C13H17N3NaO4S

Molecular Weight: 334.35 g/mol

* For research use only. Not for human or veterinary use.

Dipyrone - 68-89-3

Specification

Description Metamizole sodium is an organic sodium salt of antipyrine substituted at C-4 by a methyl(sulfonatomethyl)amino group, commonly used as a powerful analgesic and antipyretic. It has a role as a non-narcotic analgesic, an antirheumatic drug, a peripheral nervous system drug, an antipyretic, a prodrug, a cyclooxygenase 3 inhibitor and an anti-inflammatory agent. It contains a metamizole(1-).
A drug that has analgesic, anti-inflammatory, and antipyretic properties. It is the sodium sulfonate of AMINOPYRINE.
CAS No. 68-89-3
Molecular Formula C13H17N3NaO4S
Molecular Weight 334.35 g/mol
IUPAC Name sodium;[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-methylamino]methanesulfonate
Standard InChI InChI=1S/C13H17N3O4S.Na/c1-10-12(14(2)9-21(18,19)20)13(17)16(15(10)3)11-7-5-4-6-8-11;/h4-8H,9H2,1-3H3,(H,18,19,20);
Standard InChI Key CEOUXRNZHGKECQ-UHFFFAOYSA-N
Isomeric SMILES CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].[Na+]
SMILES CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].[Na+]
Canonical SMILES CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)O.[Na]
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